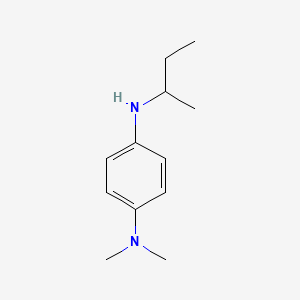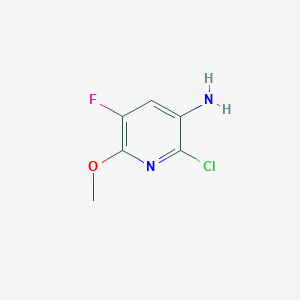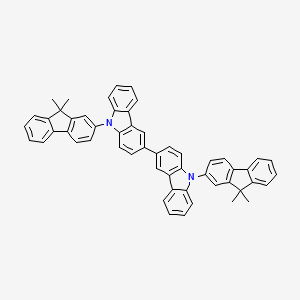
N~4~-(Butan-2-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with butan-2-yl halides under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product . Additionally, the purification process may include distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted benzene derivatives .
Applications De Recherche Scientifique
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, it may inhibit certain enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-sec-butyl-1,4-benzenediamine: Similar in structure but with different alkyl substituents.
N,N’-Di-sec-butyl-p-phenylenediamine: Another closely related compound with similar chemical properties.
N4-(butan-2-yl)pyrimidine-4,6-diamine: A compound with a pyrimidine ring instead of a benzene ring.
Uniqueness
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and resistance to oxidative degradation .
Propriétés
Numéro CAS |
116688-51-8 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-N-butan-2-yl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-10(2)13-11-6-8-12(9-7-11)14(3)4/h6-10,13H,5H2,1-4H3 |
Clé InChI |
UGXYINOQDDOOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)


![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)





